molecular formula C11H9FN4 B112715 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 51516-82-6

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B112715
CAS RN: 51516-82-6
M. Wt: 216.21 g/mol
InChI Key: UOLYBVRDNJTPRJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .


Synthesis Analysis

While specific synthesis methods for “5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” were not found, a related compound, 5-amino-1,2,4-thiadiazole derivatives, has been synthesized via reaction of N-chloroamidines with isothiocyanates . This method has advantages such as high product yields (up to 93%), the column chromatography-free workup procedure, scalability, and the absence of additive oxidizing agents or transition metal catalysts .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, 5-amino-pyrazoles have been reported as potent reagents in organic and medicinal synthesis . They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 315.737 .

Scientific Research Applications

Antimicrobial Activity

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile and its derivatives have been utilized in the synthesis of novel compounds with antimicrobial properties. For instance, the synthesis of Schiff bases using related compounds demonstrated significant in vitro antimicrobial activity against various pathogens, indicating potential applications in combating microbial infections (Puthran et al., 2019).

Synthetic Applications

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its utility in facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives highlights its versatility in organic synthesis, leading to the formation of pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

Corrosion Inhibition

Pyrazole derivatives, including this compound, have shown effectiveness as corrosion inhibitors. Research indicates their potential in protecting metals like steel in acidic environments, which is significant in industrial applications (Yadav et al., 2016).

Crop Protection

The compound has shown potential applications in crop protection. Its derivatives can be synthesized efficiently and selectively, indicating its utility in the agricultural sector for protecting crops against various threats (Plem et al., 2015).

Antitumor and Antimicrobial Applications

Some derivatives of this compound have been synthesized and tested for their antitumor and antimicrobial activities. These studies suggest potential applications in medical research for developing new therapeutic agents (El-Borai et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

While specific future directions for “5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” were not found, research into similar compounds, such as 5-amino-pyrazoles, continues to be a promising area, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYBVRDNJTPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646610
Record name 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51516-82-6
Record name 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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